ONO-8430506

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

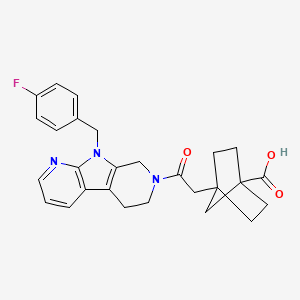

C27H28FN3O3 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

4-[2-[8-[(4-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid |

InChI |

InChI=1S/C27H28FN3O3/c28-19-5-3-18(4-6-19)15-31-22-16-30(13-7-20(22)21-2-1-12-29-24(21)31)23(32)14-26-8-10-27(17-26,11-9-26)25(33)34/h1-6,12H,7-11,13-17H2,(H,33,34) |

InChI Key |

SGSFONPFVRRJLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(N2CC4=CC=C(C=C4)F)N=CC=C3)C(=O)CC56CCC(C5)(CC6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

ONO-8430506: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the blood. By inhibiting the lysophospholipase D (LysoPLD) activity of ATX, this compound effectively reduces circulating LPA levels, thereby modulating the diverse signaling pathways mediated by LPA receptors. This targeted inhibition of the ATX-LPA axis has shown significant therapeutic potential in preclinical models, particularly in oncology, where it has been demonstrated to suppress tumor growth, reduce metastasis, and enhance the efficacy of standard chemotherapeutic agents like paclitaxel. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Autotaxin

This compound functions as a direct and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted glycoprotein with lysophospholipase D (LysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[3][4] The primary mechanism of this compound is the blockade of this enzymatic activity, leading to a significant reduction in the production of LPA.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against ATX has been quantified in various assays, demonstrating its high affinity and efficacy.

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 5.1 nM | Recombinant human ATX/ENPP2 (FS-3 fluorescent substrate) | [1] |

| IC50 | 4.5 nM | Recombinant human ATX/ENPP2 (16:0-LPC natural substrate) | [1] |

| IC50 | ~10 nM | Recombinant and plasma-derived ATX/ENPP2 from various animal species | [1] |

| IC90 | 100 nM | ATX activity in mouse plasma | [1][2] |

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species, which supports its potential for systemic therapeutic use.

| Species | Oral Bioavailability (%) | Cmax (ng/mL) at 1 mg/kg p.o. | Terminal Elimination Half-life (h) at 0.3 mg/kg i.v. | Reference |

| Rat | 51.6 | 261 | 3.4 | [1] |

| Dog | 71.1 | 1670 | 8.9 | [1] |

| Monkey | 30.8 | 63 | 7.9 | [1] |

Modulation of the ATX-LPA Signaling Pathway

The therapeutic effects of this compound are a direct consequence of its ability to suppress the ATX-LPA signaling axis. LPA exerts its biological effects by binding to a family of six G protein-coupled receptors (GPCRs), LPAR1-6. These receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs) to activate a multitude of downstream signaling cascades that regulate key cellular processes implicated in cancer progression, such as cell proliferation, migration, survival, and angiogenesis.

By inhibiting ATX, this compound reduces the availability of the LPAR ligand, LPA, thereby downregulating the signaling output from these pathways. This leads to a reduction in tumor growth, invasion, and the inflammatory tumor microenvironment.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Autotaxin Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ATX.

Principle: The assay utilizes a fluorogenic LPC analogue, FS-3, which contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to ATX activity.

Materials:

-

Recombinant human autotaxin (ATX/ENPP2)

-

FS-3 (fluorogenic substrate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add a fixed amount of recombinant human ATX to each well.

-

Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Orthotopic Breast Cancer Mouse Model (In Vivo)

This model is used to evaluate the anti-tumor and anti-metastatic effects of this compound in a physiologically relevant setting.

Principle: The murine 4T1 breast cancer cell line is implanted into the mammary fat pad of syngeneic BALB/c mice. This model spontaneously metastasizes to distant organs, including the lungs, closely mimicking human breast cancer progression.

Materials:

-

4T1 murine breast cancer cells

-

Female BALB/c mice (6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, for cell suspension)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Paclitaxel

-

Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture 4T1 cells in appropriate medium until they reach 70-80% confluency.

-

Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 105 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Inject 1 x 104 cells (in 20 µL) into the fourth mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Paclitaxel alone

-

This compound and Paclitaxel combination

-

-

Dosing Regimen (Example):

-

This compound: Administer orally (p.o.) once daily at a dose of 30 or 100 mg/kg.

-

Paclitaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, once weekly).

-

Combination: Administer both drugs according to their respective schedules. The timing of administration of each drug relative to the other should be consistent throughout the study.

-

-

Endpoint: Continue treatment for a defined period (e.g., 21 days). Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice, excise the primary tumors and weigh them. Lungs can be harvested to quantify metastatic nodules.

Conclusion

This compound is a highly potent and specific inhibitor of autotaxin, effectively targeting the production of the pro-tumorigenic signaling molecule LPA. Its robust preclinical activity, characterized by the inhibition of tumor growth and metastasis, both as a monotherapy and in combination with standard-of-care chemotherapy, underscores the therapeutic potential of targeting the ATX-LPA axis in oncology. The detailed methodologies provided in this guide serve as a resource for researchers in the field of cancer biology and drug development to further investigate the role of this important signaling pathway and the therapeutic utility of inhibitors like this compound.

References

ONO-8430506: A Technical Whitepaper on its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on ONO-8430506, a potent and orally bioavailable small molecule inhibitor. The core focus of this whitepaper is to delineate its primary molecular target, summarize key quantitative data, provide detailed experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.

Core Target Identification and Mechanism of Action

The primary molecular target of this compound is Autotaxin (ATX) , also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2) .[1][2] ATX is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in the production of the bioactive lipid mediator, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC) in the extracellular space.[3][4]

This compound functions as a competitive inhibitor of the LysoPLD activity of ATX.[1] By binding to the active site of ATX, it blocks the hydrolysis of LPC to LPA. This reduction in LPA levels is the key mechanism through which this compound exerts its biological effects. LPA is a pleiotropic signaling molecule that, through its interaction with at least six G protein-coupled receptors (LPAR1-6), modulates a wide range of cellular processes, including cell proliferation, migration, survival, and inflammation.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory disorders.[5][6]

Quantitative Data Summary

The inhibitory potency and pharmacokinetic profile of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin

| Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (synthetic fluorescent) | 5.1 | [1][2] |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | [1][2] |

| LPA Formation | Recombinant and Plasma-derived ATX (various species) | Endogenous | ~10 | [1] |

| ATX Activity | Mouse Plasma | - | IC90: 100 nM | [2] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Terminal Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 1 | 261 | 3.4 | 51.6 | [1][7] |

| Dog | Oral | 1 | 1670 | 8.9 | 71.1 | [1][7] |

| Monkey | Oral | 1 | 63 | 7.9 | 30.8 | [1][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the supplementary information provided for the primary publication by Iwaki et al. in ACS Medicinal Chemistry Letters.[8]

Recombinant Human ATX Inhibition Assay (FS-3 Substrate)

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human autotaxin using a synthetic fluorescent substrate.

Materials:

-

Recombinant human ATX/ENPP2

-

This compound (or test compound)

-

FS-3 (fluorescent substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a solution of recombinant human ATX in assay buffer.

-

Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound solution to the wells of a 96-well plate. For the control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.

-

Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution (prepared in assay buffer) to each well.

-

Immediately measure the fluorescence intensity at 37°C every 2 minutes for 60 minutes using a fluorescence plate reader.

-

The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated.

-

The percent inhibition is determined relative to the control wells.

-

IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

Human Plasma LysoPLD Activity Assay

Objective: To measure the inhibitory effect of this compound on the native ATX activity present in human plasma.

Materials:

-

Human plasma (collected with heparin or citrate as anticoagulant)

-

This compound (or test compound)

-

LPC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, 16:0)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

4-Aminoantipyrine

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100

-

96-well clear microplates

-

Absorbance plate reader (555 nm)

Procedure:

-

Thaw frozen human plasma on ice.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, mix 10 µL of human plasma with 10 µL of the diluted compound solution. Incubate for 30 minutes at 37°C.

-

Prepare a reaction mixture containing LPC, choline oxidase, HRP, TOOS, and 4-aminoantipyrine in assay buffer.

-

Add 80 µL of the reaction mixture to each well to start the reaction.

-

Incubate the plate at 37°C for 3 to 6 hours.

-

Measure the absorbance at 555 nm.

-

The amount of choline produced is proportional to the absorbance, which reflects the LysoPLD activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value using a non-linear regression curve fit.

Visualizations

Signaling Pathway

Caption: this compound inhibits ATX, blocking LPA production and downstream signaling.

Experimental Workflow: In Vitro ATX Inhibition Assay

Caption: Step-by-step workflow for determining the in vitro inhibitory potency of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDE | TargetMol [targetmol.com]

- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer | Benesch | World Journal of Oncology [wjon.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

ONO-8430506: A Technical Guide to a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4][5] By inhibiting ATX, this compound effectively reduces LPA levels, making it a promising therapeutic candidate for various diseases, including cancer and fibrotic conditions. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts.

Introduction to Autotaxin and Lysophosphatidic Acid Signaling

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA in the extracellular space.[3][4] LPA then activates a family of G protein-coupled receptors (GPCRs), LPAR1-6, to initiate a cascade of downstream signaling events.[3][5] This signaling axis plays a crucial role in tissue repair and development; however, its dysregulation is implicated in the pathogenesis of numerous diseases.[3][4] In oncology, the ATX-LPA pathway is known to promote tumor growth, metastasis, and resistance to therapy.[6][7] In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA contribute to the persistent activation of fibroblasts and excessive deposition of extracellular matrix.[8]

This compound: Mechanism of Action and In Vitro Potency

This compound is a competitive inhibitor of autotaxin.[7] Its inhibitory activity has been characterized using various in vitro assays, demonstrating high potency against ATX from different species.

Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin

| Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (synthetic) | 5.1 | [1] |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | 4.5 | [1] |

| LPA Formation | Recombinant and Plasma-derived ATX (various species) | Endogenous | ~10 | [1] |

| LysoPLD Activity | Human Plasma | Endogenous | 7.9 - 8.1 | [3] |

| ATX Activity | Mouse Plasma | Endogenous | IC90: 100 | [1] |

Experimental Protocols

In Vitro Autotaxin Activity Assay (FS-3 Substrate)

This protocol describes a common method for assessing ATX activity using a fluorogenic substrate.

Objective: To determine the in vitro inhibitory potency of this compound on ATX enzymatic activity.

Materials:

-

Recombinant human ATX/ENPP2

-

This compound

-

FS-3 (fluorogenic ATX substrate)

-

Assay Buffer (e.g., Tris-based buffer with physiological salts and BSA)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant human ATX in assay buffer.

-

Serially dilute this compound to a range of concentrations.

-

Add the ATX solution to the wells of a 96-well plate.

-

Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: In Vitro ATX Activity Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDE | TargetMol [targetmol.com]

- 3. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Inhibition of bleomycin-induced pulmonary fibrosis in mice by the matrix metalloproteinase inhibitor batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8430506: A Technical Overview of a Potent ENPP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin (ATX).[1][2][3][4] ENPP2 is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[5][6][7] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including cell proliferation, survival, migration, and differentiation.[8][9][10] Dysregulation of the ENPP2/LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[5][6][11][12] This document provides a comprehensive technical guide on this compound, its mechanism of action, and the broader context of ENPP2 inhibition.

Mechanism of Action

This compound acts as a direct inhibitor of the lysophospholipase D (LysoPLD) activity of ENPP2.[1][5] By binding to the enzyme, it prevents the conversion of LPC into LPA, thereby reducing the circulating and localized levels of this signaling lipid.[5][13] This reduction in LPA levels leads to decreased activation of its cognate receptors and subsequent downstream signaling pathways. The potent and sustained inhibition of plasma LPA formation by this compound has been demonstrated in preclinical in vivo models.[5]

Quantitative Data

The inhibitory potency and pharmacokinetic properties of this compound have been characterized in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against ENPP2/Autotaxin

| Parameter | Species/Source | Substrate | Value | Reference |

| IC₅₀ | Recombinant Human ENPP2 | FS-3 (fluorescent) | 5.1 nM | [1][5] |

| IC₅₀ | Recombinant Human ENPP2 | 16:0-LPC (natural) | 4.5 nM | [1][5] |

| IC₅₀ | Human Plasma | 16:0-LPC | 5.5 nM | [5] |

| IC₅₀ | Monkey Plasma | 16:0-LPC | 11.6 nM | [5] |

| IC₅₀ | Dog Plasma | 16:0-LPC | 4.7 nM | [5] |

| IC₅₀ | Rat Plasma | 16:0-LPC | 6.8 nM | [5] |

| IC₅₀ | Mouse Plasma | 16:0-LPC | 6.4 nM | [5] |

| IC₉₀ | Mouse Plasma | Not Specified | 100 nM | [1][2][3] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Parameter | Rat | Dog | Monkey | Reference |

| Oral Bioavailability (%) | 51.6 | 71.1 | 30.8 | [1][2] |

| Cₘₐₓ (ng/mL) at 1 mg/kg p.o. | 261 | 1670 | 63 | [1][2] |

| Terminal Half-life (h) at 0.3 mg/kg i.v. | 3.4 | 8.9 | 7.9 | [1] |

| Plasma Clearance (mL/min/kg) at 0.3 mg/kg i.v. | 8.2 | 4.7 | 5.8 | [1] |

| Volume of Distribution (mL/kg) at 0.3 mg/kg i.v. | 1474 | 1863 | 2275 | [1] |

Signaling Pathway

The ENPP2/LPA signaling pathway is a critical regulator of numerous physiological and pathological processes. The following diagram illustrates the core components of this pathway and the point of intervention for this compound.

Caption: The ENPP2/LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The evaluation of ENPP2 inhibitors like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro ENPP2/Autotaxin Activity Assay (Fluorogenic)

This assay measures the LysoPLD activity of ENPP2 using a synthetic fluorescent substrate.[14]

-

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against ENPP2.

-

Materials:

-

Recombinant human ENPP2/autotaxin.

-

Fluorogenic substrate FS-3 (an LPC analog conjugated with a fluorophore and a quencher).[14]

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, CaCl₂, Triton X-100).[15]

-

Test compound (this compound) at various concentrations.

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add recombinant ENPP2 to each well of the microplate.

-

Add the diluted test compound to the respective wells.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore). The cleavage of FS-3 by ENPP2 separates the fluorophore from the quencher, resulting in a fluorescent signal.[14]

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

In Vitro Plasma LysoPLD Activity Assay (Choline Release)

This assay measures the ENPP2 activity in a biological matrix like plasma by quantifying the release of choline from a natural substrate.[16][17]

-

Objective: To determine the inhibitory potency of a compound on endogenous ENPP2 activity in plasma.

-

Materials:

-

Plasma samples (human, rat, mouse, etc.).

-

Substrate: Lysophosphatidylcholine (e.g., 14:0 or 16:0-LPC).[5][15]

-

Test compound (this compound) at various concentrations.

-

Choline oxidase.

-

Horseradish peroxidase (HRP).

-

TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) or similar chromogenic substrate for HRP.[15]

-

4-aminoantipyrine.[15]

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Add plasma samples and serial dilutions of this compound to the wells of a microplate.

-

Add the LPC substrate to initiate the reaction and incubate at 37°C to allow for choline release.[15]

-

After incubation, add a reaction mixture containing choline oxidase, HRP, 4-aminoantipyrine, and TOOS reagent.

-

Choline oxidase converts the released choline, producing hydrogen peroxide.

-

HRP uses the hydrogen peroxide to catalyze the oxidative coupling of 4-aminoantipyrine and TOOS, forming a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

-

In Vivo Pharmacodynamic Assessment of Plasma LPA Formation

This protocol assesses the ability of an orally administered compound to inhibit ENPP2 activity in a living organism.

-

Objective: To evaluate the in vivo efficacy and duration of action of this compound.

-

Animal Model: Rats or mice.

-

Procedure:

-

Administer this compound orally (gavage) to a cohort of animals at various doses.[2][5] A vehicle control group is also included.

-

At specified time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples.[5]

-

Process the blood to obtain plasma.

-

Measure the remaining plasma LysoPLD activity using the choline release assay described above.

-

Alternatively, or in addition, extract lipids from the plasma and quantify the levels of various LPA species using liquid chromatography-mass spectrometry (LC-MS).

-

Determine the dose-dependent and time-dependent inhibition of plasma LysoPLD activity and/or reduction in plasma LPA levels.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of an ENPP2 inhibitor like this compound.

Caption: Preclinical evaluation workflow for an ENPP2 inhibitor.

Applications and Future Directions

The potent inhibition of the ENPP2/LPA axis by this compound underscores its therapeutic potential in a variety of diseases. Preclinical studies have shown its efficacy in reducing tumor growth and metastasis in breast cancer models, in part by enhancing the effects of chemotherapy agents like paclitaxel.[1][13][18] Additionally, its ability to regulate smooth muscle contraction suggests potential applications in conditions like urethral obstructive disease.[5] The role of ENPP2/LPA signaling in fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is an area of intense research, with several ENPP2 inhibitors having entered clinical trials.[12][19][20][21]

Future research will likely focus on further elucidating the role of the ENPP2/LPA axis in different disease contexts and exploring the full therapeutic potential of potent inhibitors like this compound, both as monotherapy and in combination with other treatments.[22][23]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDE | TargetMol [targetmol.com]

- 3. This compound|1354805-08-5|COA [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - ENPP2 [maayanlab.cloud]

- 12. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 13. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of lysophospholipase D/autotaxin activity in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]

- 21. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ONO-8430506 in Lysophosphatidic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid (LPA) is a potent signaling phospholipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and survival. Its dysregulation is implicated in various diseases, notably cancer and fibrosis. The production of extracellular LPA is primarily catalyzed by the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ONO-8430506 is a novel, potent, and orally bioavailable inhibitor of ATX. By targeting ATX, this compound effectively reduces the production of LPA, thereby modulating LPA-mediated signaling pathways. This technical guide provides an in-depth overview of the role of this compound in lysophosphatidic acid signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to Lysophosphatidic Acid Signaling

Lysophosphatidic acid exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a diverse range of downstream signaling cascades.[1] These pathways, in turn, regulate fundamental cellular processes such as cell proliferation through the MAPK pathway, cell survival via the PI3K/Akt pathway, and cytoskeletal rearrangements through the Rho/ROCK pathway.[2][3] The multifaceted nature of LPA signaling underscores its importance in both normal physiology and the progression of diseases like cancer, where it can promote tumor growth, invasion, and metastasis.[2][4]

The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme autotaxin (ATX).[5] ATX's lysophospholipase D (LysoPLD) activity is a critical control point in the LPA signaling axis, making it an attractive therapeutic target for diseases driven by excessive LPA signaling.[5]

This compound: An Autotaxin Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of autotaxin.[5][6] By inhibiting ATX, this compound reduces the systemic and local concentrations of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors. This mechanism of action positions this compound as a promising therapeutic agent for pathologies characterized by aberrant LPA signaling.

Mechanism of Action

This compound acts as a competitive inhibitor of autotaxin, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, LPC. This leads to a significant and sustained decrease in the production of LPA in the plasma.[7]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound, providing key data for researchers and drug development professionals.

In Vitro Inhibitory Activity of this compound against Autotaxin

| Target | Species | Assay Substrate | IC₅₀ (nM) | Reference(s) |

| Autotaxin (ATX/ENPP2) | Human (recombinant) | FS-3 (synthetic) | 5.1 | [6] |

| Autotaxin (ATX/ENPP2) | Human (recombinant) | 16:0-LPC (natural) | 4.5 | [6] |

| Autotaxin (ATX/ENPP2) | Various (plasma-derived) | Not specified | ~10 | [6] |

| Autotaxin (ATX/ENPP2) | Mouse (plasma) | Not specified | IC₉₀ = 100 | [6] |

In Vivo Pharmacokinetic Profile of this compound

| Species | Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference(s) |

| Rat | Oral | 1 | 261 | Not specified | Not specified | 51.6 | [6] |

| Dog | Oral | 1 | 1670 | Not specified | Not specified | 71.1 | [6] |

| Monkey | Oral | 1 | 63 | Not specified | Not specified | 30.8 | [6] |

In Vivo Efficacy of this compound in Preclinical Models

| Model | Treatment | Dose (mg/kg/day) | Effect | Reference(s) |

| Syngeneic orthotopic mouse breast cancer model | This compound | 10 | ~60% decrease in lung metastases | [6] |

| Breast cancer model | This compound + Paclitaxel | 30 or 100 | Enhanced antitumor effect of Paclitaxel | [5][6] |

| Rat model | This compound (oral) | 30 | Persistent inhibition of plasma LPA formation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ATX inhibitors like this compound. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Autotaxin Activity Assay (FS-3 Substrate)

This protocol describes a fluorometric assay to measure the LysoPLD activity of ATX using a synthetic substrate.

Materials:

-

Recombinant human autotaxin (ATX/ENPP2)

-

FS-3 (fluorescent lysophosphatidylcholine analogue)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA

-

This compound or other test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the diluted compound to the wells of the 96-well plate.

-

Add 25 µL of recombinant human ATX solution (e.g., 4 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of FS-3 substrate (e.g., 4 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an orally administered compound.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound formulation for oral and intravenous administration

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer this compound orally (e.g., via gavage) or intravenously (e.g., via tail vein injection) at a specified dose.

-

Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, oral bioavailability) using appropriate software.

Syngeneic Orthotopic Breast Cancer Mouse Model

This protocol describes the establishment of a breast cancer model in immunocompetent mice to evaluate the efficacy of therapeutic agents.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Cell culture medium and reagents

-

Matrigel

-

Surgical instruments

-

This compound and/or Paclitaxel formulation

-

Calipers for tumor measurement

Procedure:

-

Culture 4T1 cells to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells/mL.

-

Anesthetize the mice.

-

Inject 50 µL of the cell suspension (5 x 10⁴ cells) into the fourth mammary fat pad of each mouse.

-

Monitor the mice for tumor growth. Start measuring tumor volume with calipers when the tumors become palpable. Tumor volume can be calculated using the formula: (length x width²)/2.

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Paclitaxel, this compound + Paclitaxel).

-

Administer the treatments according to the planned schedule and route of administration.

-

Continue to monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and collect the primary tumors and lungs for further analysis (e.g., histology to assess metastasis).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical flow of experimental design.

Conclusion

This compound is a potent and orally active inhibitor of autotaxin that effectively modulates the lysophosphatidic acid signaling pathway by reducing the biosynthesis of LPA. The preclinical data strongly support its potential as a therapeutic agent in diseases characterized by dysregulated LPA signaling, such as cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 2. echelon-inc.com [echelon-inc.com]

- 3. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]

The Discovery and Synthesis of ONO-8430506: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[2] LPA interacts with at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and angiogenesis.[2] Dysregulation of the ATX-LPA signaling axis has been linked to the progression of various diseases, including cancer.[3]

This compound was identified through a medicinal chemistry effort aimed at developing a potent and orally available ATX inhibitor with a favorable pharmacokinetic profile.[4][5] Its development represents a significant advancement in targeting the ATX-LPA pathway for therapeutic intervention, particularly in oncology.[5]

Mechanism of Action

This compound acts as a potent inhibitor of the lysophospholipase D (LysoPLD) activity of ATX.[6] By blocking the enzymatic function of ATX, this compound effectively reduces the production of LPA from its precursor, LPC.[2] This reduction in LPA levels leads to the attenuation of downstream signaling through LPARs, thereby inhibiting the pathological cellular processes driven by this pathway. Research has shown that this compound can slow initial tumor growth and limit lung metastasis in preclinical breast cancer models.[6] Furthermore, it has been demonstrated to enhance the antitumor effects of conventional chemotherapeutic agents like paclitaxel.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against autotaxin and its pharmacokinetic properties in various species.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay Type | Target | Substrate | Species | IC50 (nM) | IC90 (nM) | Reference |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | FS-3 (fluorescent) | Human | 5.1 | - | [6] |

| LysoPLD Activity | Recombinant Human ATX/ENPP2 | 16:0-LPC (natural) | Human | 4.5 | - | [6] |

| LPA Formation | Recombinant and Plasma-derived ATX/ENPP2 | - | Various | ~10 | - | [6] |

| ATX Activity | Plasma | - | Mouse | - | 100 | [6][1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 1 | 261 | - | - | - | 51.6 | [6] |

| Rat | Intravenous | 0.3 | - | - | - | 3.4 | - | [6] |

| Dog | Oral | 1 | 1670 | - | - | - | 71.1 | [6] |

| Dog | Intravenous | 0.3 | - | - | - | 8.9 | - | [6] |

| Monkey | Oral | 1 | 63 | - | - | - | 30.8 | [6] |

| Monkey | Intravenous | 0.3 | - | - | - | 7.9 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a key bicyclic intermediate followed by coupling with a substituted benzene ring. The following protocol is a representative synthesis based on the reported medicinal chemistry efforts.

Step 1: Synthesis of the Bicyclic Core

-

The synthesis commences with the construction of the bicyclo[3.3.1]nonane core structure. This can be achieved through a series of cyclization and functional group manipulation reactions, starting from readily available cyclic ketones or dienes.

Step 2: Introduction of the Carboxylic Acid Moiety

-

A carboxylic acid group is introduced onto the bicyclic core. This is a crucial step as the carboxyl group plays a significant role in the potent ATX inhibitory activity.[4] This can be accomplished via various methods such as carboxylation of an organometallic intermediate or oxidation of a primary alcohol.

Step 3: Coupling with the Benzene Ring

-

The final key step involves the coupling of the bicyclic carboxylic acid with a functionalized benzene ring. This is typically achieved through an amide bond formation or other cross-coupling reactions to yield this compound.[4]

Purification:

-

The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the highly pure compound. The structure and purity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Autotaxin (ATX) Inhibition Assay (FS-3 Substrate)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on ATX using the synthetic substrate FS-3.

Materials:

-

Recombinant human ATX/ENPP2

-

FS-3 (fluorescent substrate)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (ATX without inhibitor) and a negative control (assay buffer without ATX).

-

Add recombinant human ATX to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FS-3 substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Breast Cancer Model

This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound in combination with paclitaxel in a murine breast cancer model.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Paclitaxel

-

Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

-

Vehicle for paclitaxel (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Implant human breast cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into four treatment groups:

-

Vehicle control

-

This compound alone

-

Paclitaxel alone

-

This compound in combination with paclitaxel

-

-

Administer this compound orally (e.g., 30 or 100 mg/kg) once daily.[6]

-

Administer paclitaxel intravenously or intraperitoneally at a predetermined schedule (e.g., once weekly).

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data to determine the effect of each treatment on tumor growth inhibition.

Visualizations

The following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for evaluating an ATX inhibitor.

References

ONO-8430506: A Technical Guide for Basic Research in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer.[1][5][6][7][8] Consequently, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology.[9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols for its investigation in a basic research setting.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of ATX.[1][2] ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[4][12] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that promote tumor growth, invasion, and metastasis.[1][5][7] By blocking ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.[2][9]

The Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of ATX in the LPA signaling pathway and the point of intervention for this compound.

Caption: The ATX-LPA signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Substrate | Target | Species | IC50 (nM) |

| LysoPLD Activity | Synthetic Fluorescent (FS-3) | Recombinant ATX/ENPP2 | Human | 5.1[2] |

| LysoPLD Activity | Natural (16:0-LPC) | Recombinant ATX/ENPP2 | Human | 4.5[2] |

| LPA Formation | Endogenous LPC | Recombinant & Plasma ATX | Various | ~10[2] |

| ATX Activity | Not Specified | ATX in Plasma | Mouse | IC90: 100[2][3] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Oral Bioavailability (%) |

| Rat | Oral | 1 | 261 | 3.4 | 51.6[2][3] |

| Dog | Oral | 1 | 1670 | 8.9 | 71.1[2][3] |

| Monkey | Oral | 1 | 63 | 7.9 | 30.8[2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in an oncology setting.

In Vitro Autotaxin Inhibition Assay

This protocol is a generalized procedure based on the principles of ATX activity assays mentioned in the literature.

Objective: To determine the in vitro potency of this compound in inhibiting ATX-mediated hydrolysis of a substrate.

Materials:

-

Recombinant human ATX/ENPP2

-

This compound

-

Fluorescent substrate (e.g., FS-3) or natural substrate (e.g., 16:0-LPC)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

-

96-well microplate

-

Plate reader capable of fluorescence or mass spectrometry detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add the assay buffer, recombinant ATX enzyme, and the diluted this compound or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (FS-3 or 16:0-LPC).

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation. For a fluorescent substrate, measure the fluorescence intensity. For a natural substrate, the resulting LPA can be quantified using LC-MS/MS.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Syngeneic Orthotopic Breast Cancer Model

This protocol describes a general procedure for evaluating the anti-tumor and anti-metastatic effects of this compound in a murine breast cancer model, based on published studies.[13][14][15][16]

Objective: To assess the efficacy of this compound, alone or in combination with chemotherapy, in inhibiting primary tumor growth and metastasis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, for cell suspension)

-

This compound

-

Paclitaxel (or other chemotherapeutic agent)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Vehicle for intravenous injection (e.g., saline)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Culture: Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.

-

Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10^5 cells/50 µL). Keep the cell suspension on ice.

-

Tumor Implantation: Anesthetize the mice. Inject the 4T1 cell suspension into the fourth mammary fat pad.

-

Treatment:

-

Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).

-

Administer this compound via oral gavage daily at the desired dose (e.g., 10-100 mg/kg).[2][3]

-

Administer paclitaxel via intravenous injection at the specified dose and schedule.

-

-

Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Metastasis Evaluation: At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.[2]

-

Visually count the number of metastatic nodules on the lung surface.

-

Alternatively, the lungs can be fixed, sectioned, and stained with H&E for histopathological analysis.

-

-

Data Analysis: Compare the tumor growth rates and the number of lung metastases between the different treatment groups.

Mandatory Visualizations

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the workflow for the in vivo evaluation of this compound.

Caption: Workflow for an in vivo study of this compound in a breast cancer model.

Conclusion

This compound is a valuable research tool for investigating the role of the ATX-LPA signaling axis in oncology. Its potent and specific inhibition of autotaxin allows for the elucidation of this pathway's contribution to tumor progression and metastasis. The preclinical data strongly suggest that this compound has potential as a therapeutic agent, particularly in combination with standard-of-care chemotherapies. The experimental protocols provided in this guide offer a framework for further basic and translational research into this promising anti-cancer compound.

References

- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PDE | TargetMol [targetmol.com]

- 4. This compound: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the ATX-LPA Axis with ONO-8430506: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis and the investigational inhibitor ONO-8430506. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core biology, preclinical data, and experimental methodologies associated with this therapeutic target and compound.

The Autotaxin-LPA Signaling Axis: A Key Regulator in Health and Disease

The ATX-LPA axis is a critical signaling pathway involved in a wide array of physiological and pathological processes.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[3][4] LPA, a bioactive phospholipid, then exerts its effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[4][5] This interaction triggers a cascade of downstream signaling events that regulate fundamental cellular functions such as proliferation, migration, survival, and differentiation.[5][6]

Dysregulation of the ATX-LPA axis has been implicated in a variety of diseases, including cancer, fibrosis, and inflammation.[1][3] In the context of oncology, elevated levels of ATX and LPA are often observed in the tumor microenvironment, where they contribute to tumor growth, metastasis, and therapeutic resistance.[1][5] This has positioned the ATX-LPA axis as a compelling target for therapeutic intervention.

This compound: A Potent and Orally Bioavailable ATX Inhibitor

This compound is a novel, potent, and orally bioavailable inhibitor of autotaxin.[7][8] It has been developed to specifically target the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.

Mechanism of Action

This compound acts as a direct inhibitor of the lysophospholipase D activity of ATX.[7] By blocking the catalytic site of the enzyme, it prevents the conversion of LPC to LPA. This leads to a reduction in the circulating and localized concentrations of LPA, thus attenuating the signaling through its cognate receptors.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of this compound and its efficacy in various models.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 (FS-3 substrate) | 5.1 nM | Recombinant human ATX/ENPP2 | [7] |

| IC50 (16:0-LPC substrate) | 4.5 nM | Recombinant human ATX/ENPP2 | [7] |

| IC50 (LPA formation) | ~10 nM | Recombinant and plasma-derived ATX/ENPP2 from various animal species | [7] |

| IC90 (ATX activity) | 100 nM | Mouse plasma | [7][8] |

Table 2: In Vivo Efficacy of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model

| Treatment Group | Outcome | Result | Reference |

| This compound (10 mg/kg/day, gavage) | Initial tumor growth | Slowed | [7] |

| This compound (10 mg/kg/day, gavage) | Lung metastasis | Decreased by ~60% | [7] |

| This compound (30 or 100 mg/kg) + Paclitaxel | Antitumor effect | Enhanced | [7] |

| This compound + Doxorubicin | Anticancer action | Synergistic | [1][2] |

Pharmacokinetic Profile

This compound has been shown to possess favorable pharmacokinetic properties across multiple species.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (Oral) | Bioavailability (%) | Cmax (ng/mL) | Terminal Half-life (h) | Reference |

| Rat | 1 mg/kg | 51.6 | 261 | 3.4 (IV) | [7] |

| Dog | 1 mg/kg | 71.1 | 1670 | 8.9 (IV) | [7] |

| Monkey | 1 mg/kg | 30.8 | 63 | 7.9 (IV) | [7] |

Experimental Protocols

This section outlines the key experimental methodologies for investigating the ATX-LPA axis with this compound.

In Vitro Autotaxin Activity Assay

This protocol describes a common method for measuring the enzymatic activity of ATX using a fluorogenic substrate.

Principle: The assay utilizes a synthetic lysophosphatidylcholine (LPC) analog, FS-3, which is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is liberated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human ATX/ENPP2

-

FS-3 substrate

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents)

-

This compound or other test compounds

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.

-

Add a fixed amount of recombinant human ATX to the wells of the microplate.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over time using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Breast Cancer Model

This protocol outlines a syngeneic orthotopic mouse model to evaluate the in vivo efficacy of this compound.

Animal Model:

-

Female BALB/c mice

-

4T1 murine breast cancer cell line (syngeneic to BALB/c)

Procedure:

-

Tumor Cell Implantation:

-

Culture 4T1 cells under standard conditions.

-

Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Anesthetize the mice and surgically expose the mammary fat pad.

-

Inject a defined number of 4T1 cells (e.g., 1 x 10^5 cells) into the mammary fat pad.

-

Suture the incision and allow the mice to recover.

-

-

Treatment Regimen:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

This compound Monotherapy: Administer this compound (e.g., 10 mg/kg/day) or vehicle control daily via oral gavage.

-

Combination Therapy: Administer this compound (e.g., 30 or 100 mg/kg, orally) in combination with a standard chemotherapeutic agent like paclitaxel (administered as per a defined schedule, e.g., intraperitoneally).

-

-

Efficacy Assessment:

-

Tumor Growth: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

Metastasis: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Histological analysis can also be performed to confirm metastasis.

-

Plasma LPA Levels: Collect blood samples at specified time points to measure plasma LPA levels and confirm target engagement.

-

Measurement of Plasma Lysophosphatidic Acid (LPA)

This protocol provides a general workflow for the quantification of LPA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS allows for the sensitive and specific quantification of different LPA species based on their mass-to-charge ratio.

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Separate the plasma by centrifugation.

-

Perform a lipid extraction from the plasma using a suitable organic solvent system (e.g., a modified Bligh-Dyer or Folch extraction).

-

Include an internal standard (e.g., a deuterated LPA species) during the extraction process for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the different LPA species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium formate).

-

Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each LPA species and the internal standard are monitored.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LPA standards.

-

Calculate the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

-

Visualizing the Core Concepts

Signaling Pathways and Experimental Workflows

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Caption: Mechanism of action of this compound as an ATX inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.medpath.com [cdn.medpath.com]

- 3. Researching Effects of ATX Inhibition on Breast Cancer [originlab.com]

- 4. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 8. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for ONO-8430506 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8430506 is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2] In the context of oncology, elevated ATX activity has been associated with tumor progression and metastasis. This compound exerts its effects by inhibiting the lysophospholipase D (LysoPLD) activity of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.[1] Notably, this compound has been shown to enhance the antitumor effects of paclitaxel in breast cancer models, making it a promising candidate for combination therapies.[2][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Substrate | Enzyme Source | IC50 (nM) | Reference |

| LysoPLD Activity | FS-3 (fluorescent) | Recombinant Human ATX/ENPP2 | 5.1 | [1] |

| LysoPLD Activity | 16:0-LPC (natural) | Recombinant Human ATX/ENPP2 | 4.5 | [1] |

| LPA Formation | Endogenous | Recombinant and plasma-derived ATX/ENPP2 (various species) | ~10 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Syngeneic orthotopic mouse model of breast cancer | 10 mg/kg/day, gavage, for 21 days | Slowed initial tumor growth and reduced lung metastases by ~60%. | [1] |

| Rat model | 30 mg/kg, oral | Persistently inhibited plasma LPA formation. | [1] |

| Breast cancer model | 30 or 100 mg/kg | Enhanced the antitumor effect of Paclitaxel. | [1] |

Signaling Pathway and Experimental Workflow Visualizations

Figure 1: this compound mechanism of action in the ATX-LPA signaling pathway.

Figure 2: General experimental workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture

Recommended Cell Line: MDA-MB-231 (human breast adenocarcinoma)

-

This cell line is a well-established model for triple-negative breast cancer and is known to be invasive.

Culture Medium:

-

Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Alternatively, DMEM with 10% FBS and 1% Penicillin-Streptomycin can be used.

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a free gas exchange with atmospheric air (without CO₂). If using DMEM, a 5% CO₂ atmosphere is required.

-

Passage cells when they reach 70-80% confluency.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

MDA-MB-231 cells

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-